molecular formula C19H28N2O9 B5111226 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate

4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate

Cat. No. B5111226
M. Wt: 428.4 g/mol
InChI Key: CPLAWDPATLDGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate, also known as AFEFPD, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. AFEFPD belongs to the class of piperidine compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate has been found to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical and Physiological Effects
In addition to its anticonvulsant and analgesic properties, 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate has been found to exhibit a range of other biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate is its relatively low toxicity, which makes it a safer candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other neurological disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate and to identify any potential side effects or interactions with other drugs.

Synthesis Methods

The synthesis of 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate involves the reaction of 4-allyl-1-ethyl-4-piperidinamine with 2-furylmethyl bromide followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate in its final form.

Scientific Research Applications

4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate has been the subject of scientific research due to its potential therapeutic applications. In particular, it has been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.

properties

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2C2H2O4/c1-3-7-15(8-10-17(4-2)11-9-15)16-13-14-6-5-12-18-14;2*3-1(4)2(5)6/h3,5-6,12,16H,1,4,7-11,13H2,2H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLAWDPATLDGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(CC=C)NCC2=CC=CO2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.